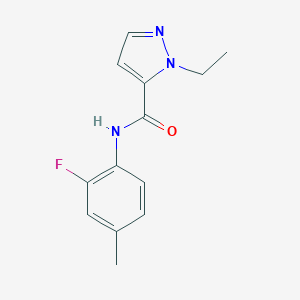![molecular formula C17H14F2N2O2S B280175 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is commonly referred to as AM-251 and is a potent and selective antagonist of the cannabinoid receptor CB1.
Mécanisme D'action
AM-251 acts as a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. By binding to the CB1 receptor, AM-251 blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of various physiological processes. This results in the inhibition of the CB1 receptor-mediated signaling pathway, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
AM-251 has been shown to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity. AM-251 has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
AM-251 has several advantages and limitations for lab experiments. One of the advantages is its potent and selective antagonism of the CB1 receptor, which allows for the specific modulation of the CB1 receptor-mediated signaling pathway. However, one of the limitations is its poor solubility in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of AM-251. One potential direction is the development of novel drugs based on the structure of AM-251 for the treatment of various medical conditions. Another potential direction is the investigation of the role of the CB1 receptor in various physiological processes and the potential therapeutic applications of CB1 receptor modulation. Additionally, the development of new synthesis methods for AM-251 and related compounds may also be an area of future research.
Conclusion:
In conclusion, AM-251 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. The synthesis of AM-251 is a complex process that requires expertise in organic chemistry. AM-251 has been extensively studied for its potential applications in the treatment of obesity, addiction, and pain. Its mechanism of action involves the competitive antagonism of the CB1 receptor, which is involved in the regulation of various physiological processes. AM-251 has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of AM-251 involves several steps, including the reaction of 2,4-difluorobenzyl chloride with 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine to form an intermediate compound. The intermediate compound is then treated with 2,4-difluoroacetophenone in the presence of a base to yield the final product, AM-251. The synthesis of AM-251 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
AM-251 has been extensively studied for its potential applications in the development of drugs for various medical conditions. It has been found to be a potent and selective antagonist of the CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. AM-251 has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and pain.
Propriétés
Formule moléculaire |
C17H14F2N2O2S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,4-difluorophenyl)methanone |
InChI |
InChI=1S/C17H14F2N2O2S/c1-8-5-9(7-23-2)13-14(20)16(24-17(13)21-8)15(22)11-4-3-10(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
Clé InChI |
NFYATEINICGPKS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)C3=C(C=C(C=C3)F)F)N |
SMILES canonique |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C=C(C=C3)F)F)N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)

![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)